
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine is a compound that belongs to the class of 1,2-diarylethylamines. These compounds have been studied for their potential psychoactive properties and have been explored in various scientific research contexts . The compound’s structure includes a 1,2-diphenylethyl group attached to a 5-methyl-1,3-dioxan-5-amine moiety, making it a unique and interesting subject for chemical and pharmacological studies.
Métodos De Preparación
The synthesis of N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-diphenylethylamine and 5-methyl-1,3-dioxane.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed.
Aplicaciones Científicas De Investigación
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine has been explored in various scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for synthesizing other complex molecules.
Biology: Research has investigated its interactions with biological systems, including its potential effects on neurotransmitter receptors and enzymes.
Medicine: The compound’s psychoactive properties have led to studies on its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is also explored for its potential use in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Enzymatic Pathways: It may inhibit or activate certain enzymes, affecting metabolic pathways and biochemical processes within cells
Comparación Con Compuestos Similares
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine can be compared with other similar compounds, such as:
Diphenidine: A structurally related compound known for its dissociative properties.
MT-45: A synthetic opioid with a similar 1,2-diphenylethyl structure but different pharmacological effects.
Ketamine: Another dissociative compound with a different core structure but similar psychoactive properties
Propiedades
Número CAS |
6267-74-9 |
|---|---|
Fórmula molecular |
C19H24ClNO2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
N-(1,2-diphenylethyl)-5-methyl-1,3-dioxan-5-amine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-19(13-21-15-22-14-19)20-18(17-10-6-3-7-11-17)12-16-8-4-2-5-9-16;/h2-11,18,20H,12-15H2,1H3;1H |
Clave InChI |
PYQRDMNUGTWVLD-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCOC1)NC(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


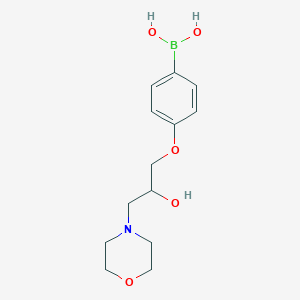
![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
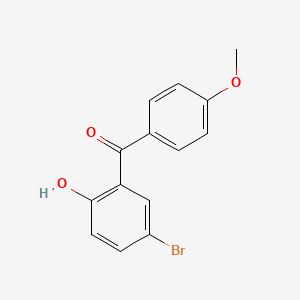
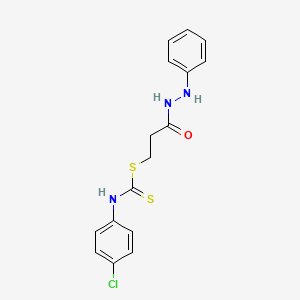
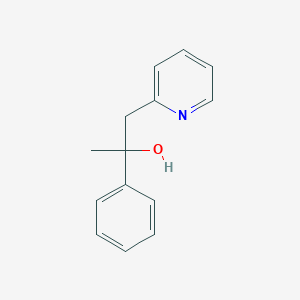
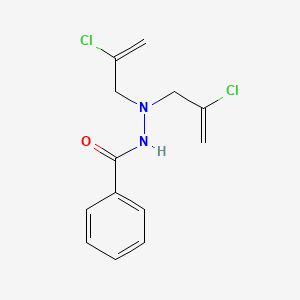
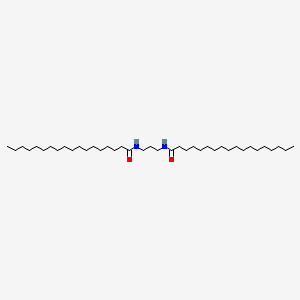
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
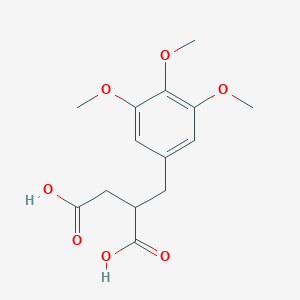
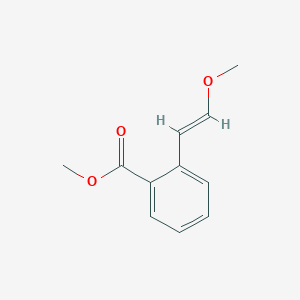
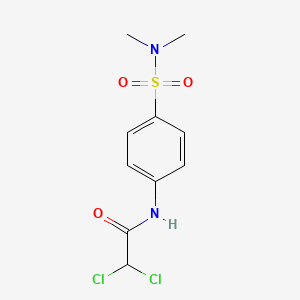
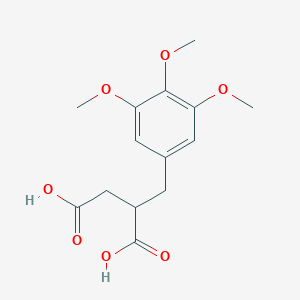
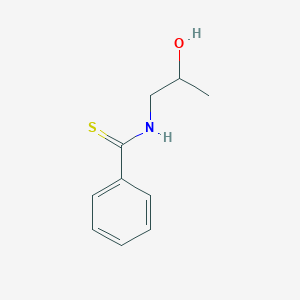
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
